1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
The compound 1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic molecule featuring a fused pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. Key structural attributes include:
- Spiro architecture: The benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety is connected to a 4'-piperidinyl group at position 5, forming a rigid bicyclic system .
- Substituents: A 5-chloro-2-hydroxyphenyl group at position 2 of the pyrazole ring and a methoxy group at position 7 of the benzoxazine ring.
- Synthetic relevance: Spiro compounds like this are often synthesized via microwave-assisted reactions or copper-catalyzed tandem protocols, which improve yields and efficiency compared to conventional methods .
Properties
IUPAC Name |
1-[2-(5-chloro-2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-14(28)26-10-8-23(9-11-26)27-19(16-4-3-5-21(30-2)22(16)31-23)13-18(25-27)17-12-15(24)6-7-20(17)29/h3-7,12,19,29H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPWQBFCFFNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone , hereafter referred to as Compound A , is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activities associated with Compound A, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure comprising multiple pharmacophores. Its structure can be represented as follows:
This compound contains a chloro-substituted phenolic group, a methoxy group, and a piperidine moiety, which may contribute to its biological properties.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : Compound A has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Antioxidant Activity : The presence of the hydroxy group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of Compound A against several cancer cell lines. The following table summarizes findings from various assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 10.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
These results indicate that Compound A exhibits significant cytotoxic effects on breast cancer cell lines and cervical cancer cells, primarily through mechanisms involving apoptosis and cell cycle disruption.
Neuropharmacological Effects
Compound A has also been investigated for its neuropharmacological effects. In vivo studies demonstrated:
- Anxiolytic Effects : Behavioral tests in rodent models indicated that Compound A reduced anxiety-like behaviors when administered at doses of 5-15 mg/kg.
- Antidepressant Activity : Compound A showed promise in reducing depressive symptoms in forced swim tests.
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Case Study 1 : In a study involving MCF-7 cells, treatment with Compound A resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
- Case Study 2 : A rodent model of anxiety demonstrated that administration of Compound A significantly reduced the time spent in the open arms of an elevated plus maze, indicating anxiolytic effects.
- Case Study 3 : In a comparative study against standard chemotherapeutics like doxorubicin, Compound A exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to 4-chlorophenyl or 4-methoxyphenyl analogues .
- Halogen Effects : Chlorine at position 5 (target) vs. dichloro substitution () could influence electronic properties and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
